

1H and 13C NMR chemical shifts of 4-(2-Keto-1-benzimidazoliny)l)piperidine

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Compound of Interest

Compound Name: 4-(2-Keto-1-benzimidazoliny)l)piperidine

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Chemical Shifts of **4-(2-Keto-1-benzimidazoliny)l)piperidine**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

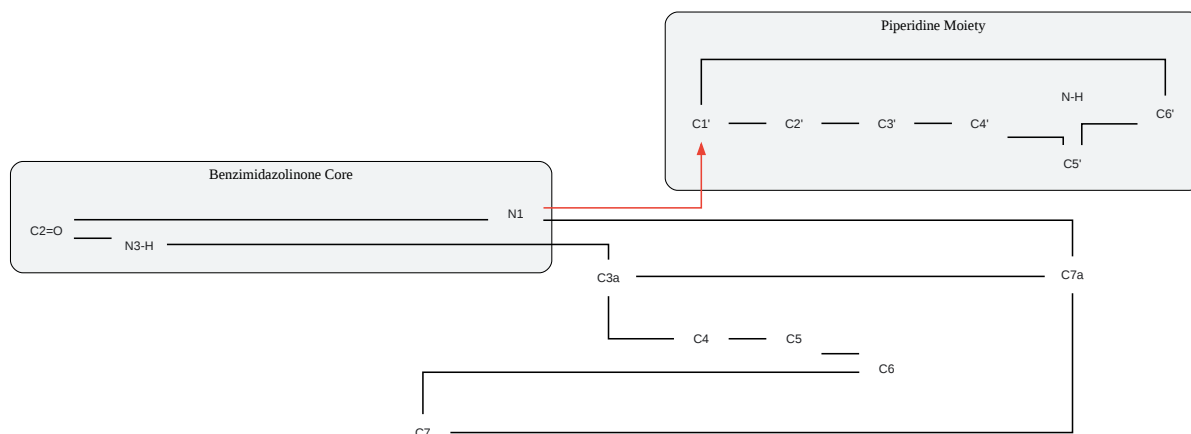
This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-(2-Keto-1-benzimidazoliny)l)piperidine**, a heterocyclic scaffold of significant interest in medicinal chemistry. Moving beyond a simple recitation of data, this document elucidates the principles behind the observed chemical shifts, offering a detailed interpretation grounded in molecular structure and electronic environment. We will dissect the molecule into its constituent benzimidazolinone and piperidine moieties to explain the spectral features, provide a validated experimental protocol for data acquisition, and present the expected chemical shift assignments in a clear, tabular format. This guide is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this important compound class.

The Structural Elucidation Challenge: An Introduction

4-(2-Keto-1-benzimidazoliny)piperidine, with the empirical formula $C_{12}H_{15}N_3O$, is a key building block in the development of various therapeutic agents.[1][2] Its structure marries a rigid, aromatic benzimidazolinone core with a flexible, saturated piperidine ring. This combination presents a unique and informative challenge for structural elucidation by NMR spectroscopy. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).[2] This guide provides the foundational knowledge to confidently assign the 1H and ^{13}C NMR spectra of this molecule, explaining the causal factors for each signal's position and multiplicity.

Molecular Architecture and Atom Numbering

A logical and unambiguous assignment of NMR signals is only possible with a clear and consistent atom numbering system. The structure of **4-(2-Keto-1-benzimidazoliny)piperidine** is shown below, with IUPAC-recommended numbering that will be used throughout this guide.



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Figure 1: Structure and numbering of **4-(2-Keto-1-benzimidazoliny)piperidine**.

Core Principles for Spectral Interpretation

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. For the title compound, the key influencing factors are:

- **Electronegativity:** The nitrogen and oxygen atoms in the structure are highly electronegative. They withdraw electron density from adjacent carbon and hydrogen atoms, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield).[3]

- **Anisotropy of the Carbonyl Group:** The C2 carbonyl group ($C=O$) possesses a π -electron system that generates a local magnetic field. Nuclei located in the "deshielding cone" of this field will resonate further downfield.
- **Aromatic Ring Current:** The benzene ring of the benzimidazolinone core generates a powerful ring current in the presence of an external magnetic field. This effect strongly deshields the attached aromatic protons (H4-H7), pushing their signals significantly downfield, typically in the 7.0-8.0 ppm range.^[4]
- **Conformational Dynamics:** The piperidine ring exists predominantly in a chair conformation. This leads to two distinct proton environments: axial and equatorial. In N-substituted piperidines, ring inversion can be slow on the NMR timescale, leading to broadened signals or distinct signals for axial and equatorial protons.^{[5][6]}

A Validated Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to provide sufficient resolution for unambiguous signal assignment.

Figure 2: Recommended workflow for NMR data acquisition.

Causality Behind Experimental Choices:

- **Solvent:** Deuterated dimethyl sulfoxide ($DMSO-d_6$) is chosen for its excellent solubilizing power for this class of compounds and its ability to engage in hydrogen bonding, which often sharpens N-H proton signals.^[7]
- **Spectrometer Frequency:** A field strength of 400 MHz or higher is crucial to resolve the complex spin-spin coupling patterns, particularly in the aromatic and piperidine regions of the 1H spectrum.
- **Relaxation Delay:** A sufficient relaxation delay (2-4 seconds) ensures that all nuclei have returned to equilibrium before the next pulse, allowing for accurate integration of the proton signals.

Analysis of the 1H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule.

Predicted ^1H NMR Chemical Shifts and Assignments

Signal Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
NH (Piperidine)	~1.5 - 2.5	Broad singlet	1H	Exchangeable proton, position and shape are concentration/solvent dependent.
NH (Amide)	~10.8	Broad singlet	1H	Deshielded due to attachment to the electron-deficient benzimidazolinone ring and H-bonding.
H4, H5, H6, H7	~7.0 - 7.2	Complex multiplets	4H	Aromatic protons deshielded by ring current. Overlapping signals expected.
H1' (CH)	~4.2 - 4.4	Multiplet (tt)	1H	Methine proton deshielded by direct attachment to the electronegative N1 atom.
H2', H6' (axial)	~2.8 - 3.0	Multiplet (dt)	2H	Axial protons on carbons adjacent to the piperidine nitrogen.
H2', H6' (equatorial)	~3.2 - 3.4	Multiplet (dt)	2H	Equatorial protons, often deshielded relative to axial protons in N-

				substituted piperidines.
H3', H5' (axial)	~1.8 - 2.0	Multiplet (dq)	2H	Axial protons on carbons beta to the piperidine nitrogen.
H3', H5' (equatorial)	~2.1 - 2.3	Multiplet (dt)	2H	Equatorial protons beta to the piperidine nitrogen.

Detailed Interpretation

- Aromatic Region (δ 7.0-7.2 ppm):** The four protons on the benzene ring (H4-H7) are expected to appear as a complex, overlapping pattern of multiplets. Due to the symmetry of the unsubstituted ring, the signals for H4/H7 and H5/H6 will be very similar, leading to a higher-order coupling pattern that can be difficult to resolve at lower field strengths. Their downfield position is a direct consequence of the aromatic ring current.^[4]
- Piperidine Region (δ 1.8-4.4 ppm):** The piperidine protons exhibit chemical shifts consistent with an N-substituted saturated ring.^{[8][9]} The methine proton (H1') is the most deshielded of the aliphatic protons due to its direct linkage to the benzimidazolinone nitrogen (N1). The protons on C2'/C6' are deshielded by the adjacent piperidine nitrogen. Typically, in N-alkyl piperidines, the equatorial protons are slightly downfield of the axial protons.^[5] The protons on C3'/C5' are the most upfield, being furthest from the electron-withdrawing nitrogen atoms.
- N-H Protons:** The amide proton (N3-H) is significantly deshielded (~10.8 ppm) due to the electronic effect of the adjacent carbonyl group and its participation in intermolecular hydrogen bonding. The piperidine N-H signal is typically broad and its chemical shift can vary.

Analysis of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the carbon skeleton of the molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line.

Predicted ^{13}C NMR Chemical Shifts and Assignments

Signal Assignment	Predicted δ (ppm)	Rationale
C=O (C2)	~154.5	Carbonyl carbon in a five-membered ring (urea-like), highly deshielded.
C3a, C7a	~130 - 132	Aromatic carbons attached to nitrogen atoms.
C4, C5, C6, C7	~110 - 122	Aromatic carbons. C4/C7 and C5/C6 may be distinct or overlapping.
C1'	~50	Methine carbon attached to nitrogen (N1).
C2', C6'	~45	Aliphatic carbons adjacent to the piperidine nitrogen.
C3', C5'	~30	Aliphatic carbons beta to the piperidine nitrogen.

Detailed Interpretation

- Carbonyl Carbon (δ ~154.5 ppm):** The C2 carbonyl carbon is the most deshielded carbon in the spectrum, a characteristic feature of urea and amide-type carbonyls.
- Aromatic Carbons (δ 110-132 ppm):** The six carbons of the benzimidazolinone aromatic system appear in the typical aromatic region. The two bridgehead carbons (C3a and C7a) attached to the nitrogen atoms are expected to be further downfield compared to the other four (C4-C7).
- Aliphatic Carbons (δ 30-50 ppm):** The chemical shifts of the piperidine carbons are characteristic of N-heterocycles.^{[6][10]} The C1' methine carbon, being directly attached to N1, is the most deshielded of this group. The C2'/C6' carbons are deshielded by the piperidine nitrogen, while the C3'/C5' carbons are the most shielded (upfield), consistent with standard substituent effects in piperidine rings.^[9]

Unambiguous Assignment with 2D NMR

While 1D spectra provide the primary data, complex molecules often require two-dimensional (2D) NMR experiments for definitive structural confirmation.

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be invaluable for tracing the connectivity within the piperidine ring, for example, by showing a cross-peak between H1' and the H2'/H6' protons, and between H2'/H6' and H3'/H5'.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most powerful tool for definitively assigning both the proton and carbon spectra. For instance, the proton signal at ~4.3 ppm would show a cross-peak to the carbon signal at ~50 ppm, confirming their assignment as H1' and C1', respectively.

Conclusion

The ^1H and ^{13}C NMR spectra of **4-(2-Keto-1-benzimidazoliny)piperidine** are rich with structural information. A thorough understanding of fundamental NMR principles—such as electronegativity, anisotropy, and conformational effects—allows for a confident and accurate interpretation of the data. The aromatic protons of the benzimidazolinone core are found downfield (~7.0-7.2 ppm), while the piperidine protons exhibit a characteristic pattern between ~1.8 and 4.4 ppm, with the N-H protons appearing as broad, often variable signals. In the ^{13}C spectrum, the key diagnostic signals are the carbonyl carbon at ~154.5 ppm and the distinct sets of aromatic and aliphatic carbons. This comprehensive guide provides the framework and detailed rationale necessary for researchers to utilize NMR spectroscopy effectively in the characterization of this important heterocyclic compound.

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